molecular formula C7H9ClOS B14701158 2-(2-Chloro-ethylsulfanylmethyl)-furan CAS No. 19155-44-3

2-(2-Chloro-ethylsulfanylmethyl)-furan

Cat. No.: B14701158
CAS No.: 19155-44-3
M. Wt: 176.66 g/mol
InChI Key: VYAIVQVJGKOWOR-UHFFFAOYSA-N
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Description

2-(2-Chloro-ethylsulfanylmethyl)-furan is an organosulfur compound characterized by the presence of a furan ring substituted with a 2-(2-chloro-ethylsulfanylmethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-ethylsulfanylmethyl)-furan typically involves the reaction of furan with 2-chloroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-ethylsulfanylmethyl)-furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-ethylsulfanylmethyl)-furan has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-ethylsulfanylmethyl)-furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Similar in structure but lacks the furan ring.

    2-Chloroethyl methyl sulfide: Another related compound with a different alkyl group.

Uniqueness

2-(2-Chloro-ethylsulfanylmethyl)-furan is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

CAS No.

19155-44-3

Molecular Formula

C7H9ClOS

Molecular Weight

176.66 g/mol

IUPAC Name

2-(2-chloroethylsulfanylmethyl)furan

InChI

InChI=1S/C7H9ClOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6H2

InChI Key

VYAIVQVJGKOWOR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCCl

Origin of Product

United States

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